![molecular formula C11H19ClN4O B3102492 N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1417793-55-5](/img/structure/B3102492.png)
N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dual-Action Hypoglycemic Agents
A study by Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives and evaluated them as glucokinase (GK) activators. One of the derivatives, structurally similar to N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride, was found to be a potent dual-acting hypoglycemic agent activating both GK and PPARγ.
Preparation of Potent Deoxycytidine Kinase Inhibitors
Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. This synthesis provides an economical alternative to previous methods and is relevant to the study of compounds like N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride (Zhang et al., 2009).
Antibacterial Activity
Compounds containing piperidine, similar to N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride, have been synthesized and screened for antibacterial activity. Merugu et al. (2010) conducted a study where they synthesized new compounds under microwave irradiation and evaluated their antibacterial effectiveness. These findings have implications for the development of new antibacterial agents (Merugu et al., 2010).
Enantioselective Synthesis
Johnson et al. (2002) explored asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. The study provides routes to substituted piperidines, pyrrolidines, and pyrimidinones, offering insights into the enantioselective synthesis of compounds including N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride (Johnson et al., 2002).
Vasodilation Properties
Girgis et al. (2008) synthesized new 3-pyridinecarboxylates of potential vasodilation properties. The study involved the reaction of secondary amines, including piperidine, with certain pyridinecarboxylate derivatives. This research contributes to the understanding of vasodilatory effects of compounds related to N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride (Girgis et al., 2008).
Eigenschaften
IUPAC Name |
N-ethyl-2-piperidin-3-yloxypyrimidin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-13-10-5-7-14-11(15-10)16-9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3,(H,13,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXRNISGEXQMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCCNC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.